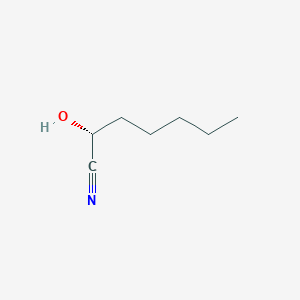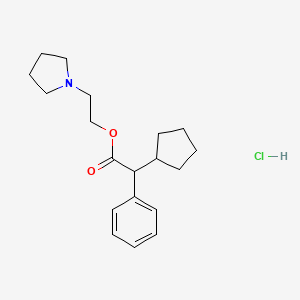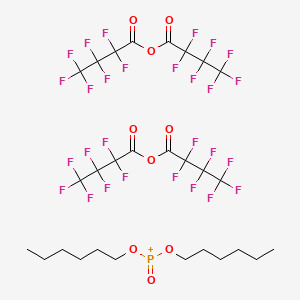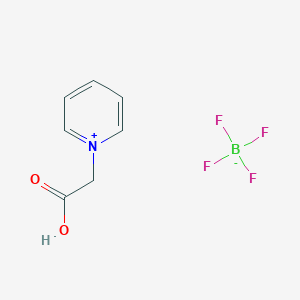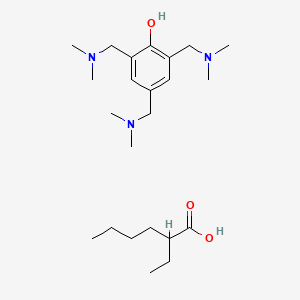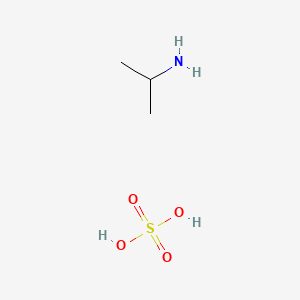![molecular formula C25H23N4NaO6S2 B13757697 Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate CAS No. 71278-42-7](/img/structure/B13757697.png)
Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate is a complex organic compound with the molecular formula C25H23N4NaO6S2 . This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate involves multiple steps. The process typically starts with the diazotization of 4-methylphenylamine, followed by coupling with 6-amino-4-hydroxynaphthalene-2-sulphonic acid . The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the use of large quantities of reagents and solvents, with stringent control over reaction parameters to optimize the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulphonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust are often used as reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, typically under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include different derivatives of the original compound, such as substituted naphthalenes and amines .
Wissenschaftliche Forschungsanwendungen
Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments.
Wirkmechanismus
The mechanism by which Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate exerts its effects involves its interaction with various molecular targets. The azo group in the compound can undergo reduction to form amines, which can then interact with cellular components. The sulphonate group enhances the solubility of the compound, facilitating its distribution in aqueous environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]naphthalene-2-sulphonate
- Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate
Uniqueness
What sets Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate apart from similar compounds is its specific structural configuration, which imparts unique color properties and reactivity. This makes it particularly valuable in applications requiring precise color matching and stability .
Eigenschaften
CAS-Nummer |
71278-42-7 |
|---|---|
Molekularformel |
C25H23N4NaO6S2 |
Molekulargewicht |
562.6 g/mol |
IUPAC-Name |
sodium;6-amino-5-[[3-[ethyl(phenyl)sulfamoyl]-4-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C25H24N4O6S2.Na/c1-3-29(19-7-5-4-6-8-19)36(31,32)23-14-18(11-9-16(23)2)27-28-25-21(26)12-10-17-13-20(37(33,34)35)15-22(30)24(17)25;/h4-15,30H,3,26H2,1-2H3,(H,33,34,35);/q;+1/p-1 |
InChI-Schlüssel |
IJESOQOVMZHUCE-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


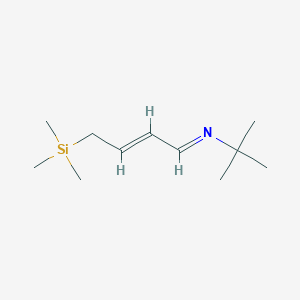
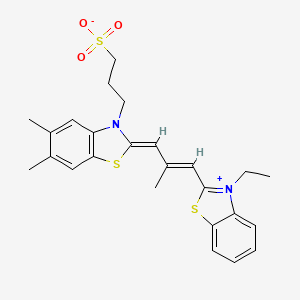

![2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate](/img/structure/B13757642.png)
